Trehalose-6-phosphate

Descripción general

Descripción

El 6-fosfato de trehalosa es un disacárido fosforilado que juega un papel crucial en el metabolismo de la trehalosa, un azúcar que se encuentra en muchos organismos, incluidas plantas, hongos y bacterias. Es una molécula de señalización esencial que vincula el crecimiento y el desarrollo con el estado de carbono de la célula. El 6-fosfato de trehalosa se sintetiza a partir de difosfato de uridina glucosa y glucosa-6-fosfato por la enzima trehalosa-6-fosfato sintasa, y posteriormente se desfosforila a trehalosa por la trehalosa-6-fosfato fosfatasa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 6-fosfato de trehalosa se sintetiza a través de una vía enzimática de dos pasos. El primer paso involucra la enzima trehalosa-6-fosfato sintasa, que cataliza la transferencia de glucosa desde el difosfato de uridina glucosa a la glucosa-6-fosfato, formando 6-fosfato de trehalosa. El segundo paso involucra la enzima trehalosa-6-fosfato fosfatasa, que desfosforila el 6-fosfato de trehalosa para producir trehalosa .

Métodos de Producción Industrial: La producción industrial del 6-fosfato de trehalosa generalmente implica el uso de microorganismos genéticamente modificados que sobreexpresan las enzimas trehalosa-6-fosfato sintasa y trehalosa-6-fosfato fosfatasa. Estos microorganismos se cultivan en biorreactores en condiciones controladas para optimizar el rendimiento del 6-fosfato de trehalosa .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 6-fosfato de trehalosa sufre diversas reacciones químicas, incluyendo hidrólisis, fosforilación y glicosilación. También participa en vías metabólicas donde actúa como sustrato para enzimas que catalizan su conversión a otros metabolitos .

Reactivos y Condiciones Comunes:

Fosforilación: Puede ser fosforilado por quinasas en presencia de trifosfato de adenosina para formar 6,6'-difosfato de trehalosa.

Glicosilación: El 6-fosfato de trehalosa puede participar en reacciones de glicosilación donde actúa como donante de glucosilo.

Productos Principales: Los productos principales formados a partir de las reacciones del 6-fosfato de trehalosa incluyen trehalosa, fosfato inorgánico y 6,6'-difosfato de trehalosa .

Aplicaciones Científicas De Investigación

Role in Plant Metabolism

Trehalose-6-phosphate as a Signaling Molecule

T6P functions as a critical signaling metabolite that links carbohydrate metabolism with plant growth and development. It regulates sucrose levels, influencing both synthesis and consumption in different plant tissues. The Suc-T6P nexus model suggests that T6P acts similarly to insulin in animals, maintaining sugar homeostasis within plants .

Impact on Crop Yield and Resilience

Research indicates that manipulating T6P levels can enhance crop yield and resilience to environmental stressors. For example, transgenic plants with elevated T6P levels exhibit improved carbon allocation and stress tolerance, leading to better growth under adverse conditions .

| Study | Organism | Findings |

|---|---|---|

| Schluepmann et al. (2003) | Arabidopsis | Demonstrated T6P's requirement for carbohydrate utilization. |

| Avonce et al. (2004) | Various plants | Linked T6P to abscisic acid and auxin signaling pathways. |

| Kolbe et al. (2005) | Arabidopsis | Showed T6P activates starch synthesis through AGPase regulation. |

Applications in Stress Resistance

Enhancing Stress Tolerance

T6P has been shown to play a significant role in enhancing plant resistance to abiotic stresses such as salinity and drought. For instance, trehalose biosynthesis pathways involving T6P are crucial for osmotic adjustment and cellular protection during stress conditions .

Case Study: Chickpea Resilience

In chickpeas (Cicer arietinum), increased expression of this compound synthase genes was correlated with enhanced growth under osmotic stress conditions. The application of exogenous T6P improved nodulation and biomass accumulation, demonstrating its potential for improving legume crop resilience .

Potential Therapeutic Applications

Targeting Pathogenic Organisms

Recent studies have identified this compound phosphatases (TPPs) as potential drug targets against pathogens like Mycobacterium tuberculosis. Inhibiting TPPs disrupts trehalose metabolism in these organisms, presenting a novel approach for therapeutic intervention .

Table: Therapeutic Potential of TPP Inhibitors

| Pathogen | Mechanism of Action | Potential Application |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of TPP disrupts trehalose metabolism | Antitubercular drug development |

| Caenorhabditis elegans | Knockdown of TPP leads to lethal phenotypes | Model organism for studying trehalose metabolism |

Future Directions and Research Opportunities

The multifaceted roles of T6P in plant metabolism, stress response, and potential therapeutic applications underscore its significance in both agricultural and medical research. Future studies could focus on:

- Genetic Engineering : Developing crops with optimized T6P pathways for enhanced yield and stress tolerance.

- Biotechnological Applications : Exploring the use of T6P in biopesticides or biofertilizers.

- Pharmaceutical Development : Investigating TPP inhibitors as novel antimicrobial agents.

Mecanismo De Acción

El 6-fosfato de trehalosa ejerce sus efectos a través de varios mecanismos:

Molécula de Señalización: Actúa como una molécula de señalización que regula el equilibrio entre la sacarosa y la trehalosa en las plantas, influyendo en el crecimiento y el desarrollo.

Regulador Metabólico: El 6-fosfato de trehalosa regula las vías metabólicas modulando la actividad de las enzimas involucradas en el metabolismo de los carbohidratos.

Respuesta al Estrés: Desempeña un papel en la respuesta de la planta al estrés abiótico regulando la expresión de genes sensibles al estrés.

Comparación Con Compuestos Similares

El 6-fosfato de trehalosa es único en comparación con otros compuestos similares debido a su doble función como intermedio metabólico y molécula de señalización. Los compuestos similares incluyen:

Glucosa-6-fosfato: Si bien la glucosa-6-fosfato está involucrada en la glucólisis y otras vías metabólicas, no tiene las funciones de señalización del 6-fosfato de trehalosa.

El papel único del 6-fosfato de trehalosa en la señalización y el metabolismo lo convierte en un compuesto de gran interés en varios campos de la investigación científica.

Actividad Biológica

Trehalose-6-phosphate (T6P) is a disaccharide phosphate that plays a crucial role in various biological processes across different organisms, including plants, bacteria, and fungi. This article delves into the biological activity of T6P, highlighting its metabolic roles, signaling functions, and implications in health and disease.

Overview of this compound

T6P is synthesized from uridine diphosphate glucose (UDP-Glc) and glucose-6-phosphate by the enzyme this compound synthase (TPS). It serves as an intermediate in trehalose biosynthesis and acts as a signaling molecule that links carbohydrate metabolism to growth and development in plants.

Metabolic Role in Plants

In plants, T6P is recognized as a key regulator of sucrose metabolism and energy homeostasis. It operates through the Suc-Tre6P nexus model, which posits that T6P acts as a signal of sucrose availability, influencing both sucrose synthesis and its utilization in sink tissues. This regulatory mechanism is analogous to the insulin-glucagon system in animals.

Key Findings

- Sucrose Regulation : T6P levels are tightly correlated with sucrose availability. For instance, studies have shown that C-starved Arabidopsis seedlings exhibit very low T6P levels, which increase significantly upon sucrose supply .

- Growth Control : T6P has been implicated in growth regulation through the SnRK1 signaling pathway. It inhibits SnRK1 activity, thereby modulating growth responses under varying carbon and energy conditions .

Biological Activity in Pathogens

T6P also plays a significant role in pathogenic organisms. In bacteria like Mycobacterium tuberculosis and Pseudomonas aeruginosa, T6P metabolism is critical for survival and virulence.

Case Studies

- Mycobacterium tuberculosis :

- Pseudomonas aeruginosa :

Impact on Crop Yield and Stress Responses

T6P has been shown to enhance plant resilience to abiotic stresses like drought and salinity. Its application can improve crop yield by regulating metabolic pathways that respond to environmental challenges.

Experimental Data

A comparative study indicated that pretreatment with T6P reduced oxidative stress markers (e.g., TBARS, H2O2) in wheat seedlings under salt stress conditions . The following table summarizes the effects of T6P on oxidative stress indicators:

| Treatment | TBARS Reduction (%) | H2O2 Reduction (%) | LOX Activity Reduction (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| Salt Stress | 0 | 0 | 0 |

| T6P + Salt Stress | 35 | 26 | 32 |

Propiedades

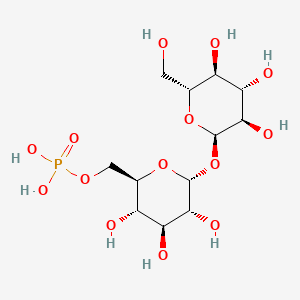

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABSPYBHMPDTEL-LIZSDCNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4484-88-2 | |

| Record name | Trehalose, 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalose-6-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trehalose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?

A1: this compound (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: this compound synthase (TPS) and this compound phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]

Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?

A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []

Q3: How does T6P influence fermentation and glucose repression in yeast?

A4: this compound plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []

Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?

A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []

Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?

A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.